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molecular formula C16H27BN2O4 B1397777 1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 956907-34-9

1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1397777
M. Wt: 322.2 g/mol
InChI Key: YWRBLSYOLXMZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193719B2

Procedure details

A solution of iPrMgCl (2M in THF, 68.3 mL, 136.6 mmol) was added drop wise to a solution of 4-iodo-1-[2-(tetrahydro-pyran-2-yloxy)-ethyl]-1H-pyrazole (22 g, 68.3 mmol) in anhydrous THF (200 mL) 0° C. The reaction was stirred for 1 hour at 0° C. under nitrogen. 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (16.1 g, 0.101 mol) was added and the resulting yellow solution was allowed to stir for 1 hour at ambient temperature under nitrogen. The reaction was quenched with sat. aqueous solution of NH4Cl and was diluted with EtOAc. The organic layer was washed with brine, and dried over Na2SO4, concentrated under reduced pressure, and purified by silica gel chromatography to give 1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a oil. 1H-NMR (400 MHz, CDCl3): δ 7.75 (m, 2H), 4.48 (s, 1H), 4.30 (m, 2H), 4.10 (m, 1H), 3.78-3.71 (m, 1H), 3.63-3.59 (m, 1H), 3.42-3.38 (m, 1H), 1.60-1.46 (m, 6H), 1.29 (s, 12H).
Quantity
68.3 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.I[C:7]1[CH:8]=[N:9][N:10]([CH2:12][CH2:13][O:14][CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][O:16]2)[CH:11]=1.CO[B:23]1[O:27][C:26]([CH3:29])([CH3:28])[C:25]([CH3:31])([CH3:30])[O:24]1>C1COCC1>[O:16]1[CH2:17][CH2:18][CH2:19][CH2:20][CH:15]1[O:14][CH2:13][CH2:12][N:10]1[CH:11]=[C:7]([B:23]2[O:27][C:26]([CH3:29])([CH3:28])[C:25]([CH3:31])([CH3:30])[O:24]2)[CH:8]=[N:9]1

Inputs

Step One
Name
Quantity
68.3 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
22 g
Type
reactant
Smiles
IC=1C=NN(C1)CCOC1OCCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
16.1 g
Type
reactant
Smiles
COB1OC(C(O1)(C)C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour at 0° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 1 hour at ambient temperature under nitrogen
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat. aqueous solution of NH4Cl
ADDITION
Type
ADDITION
Details
was diluted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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